2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine
Overview
Description
2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a compound with the CAS Number: 1339579-28-0 . It has a molecular weight of 185.31 . The IUPAC name for this compound is 2-methyl-4-(4-methyl-1-piperazinyl)-2-butanamine . It is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is 1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
As mentioned earlier, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Applications in Medicinal Chemistry and Drug Development
A key application of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is in medicinal chemistry, particularly in the synthesis of histamine H4 receptor ligands. Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for this receptor, which showed potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008). Similarly, Kim et al. (2005) reported the development of a novel series of beta-amino amides, incorporating triazolopiperazines, as inhibitors for dipeptidyl peptidase IV, indicating potential treatment for type 2 diabetes (Kim et al., 2005).
Synthesis and Chemical Analysis
Koroleva et al. (2012) focused on the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of imatinib, a significant cancer treatment drug (Koroleva et al., 2012). Furthermore, the study by Al-Harthy et al. (2019) conducted spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, highlighting the importance of spectroscopic analysis in understanding the chemical properties of such compounds (Al-Harthy et al., 2019).
Antibacterial and Antiprotozoal Activities
The compound's derivatives have been examined for their antibacterial and antiprotozoal activities. A study by Angamuthu et al. (2021) synthesized novel Mannich bases from a derivative and assessed their antibacterial, antimicrobial, and antifungal activities (Angamuthu et al., 2021). Additionally, Faist et al. (2013) prepared ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines, demonstrating significant antiprotozoal activity (Faist et al., 2013).
Applications in Chiral Analysis and Detection
Jin et al. (2020) utilized a derivative of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine in the chiral analysis of amines, indicating its role in enhancing the sensitivity of detection methods for chiral compounds (Jin et al., 2020).
Safety And Hazards
The safety information for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .
properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLNRYJCITPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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